Ethyl 2-amino-3-bromo-5-fluorobenzoate

Descripción

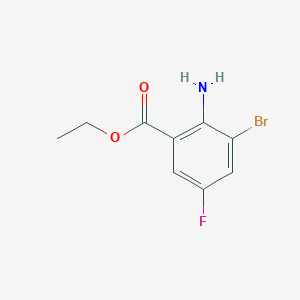

Ethyl 2-amino-3-bromo-5-fluorobenzoate (CID 60835489) is a halogenated aromatic ester with the molecular formula C₉H₉BrFNO₂. Its structure features a benzoate backbone substituted with an amino group (-NH₂) at position 2, bromine at position 3, and fluorine at position 5, with an ethyl ester (-COOCH₂CH₃) at the carboxylate position. Key identifiers include:

- SMILES:

CCOC(=O)C1=C(C(=CC(=C1)F)Br)N - InChIKey:

ARKHVMSWNIVFLM-UHFFFAOYSA-N - Molecular Weight: 262.08 g/mol (calculated from the molecular formula).

Predicted collision cross-section (CCS) values for various adducts, derived from computational modeling, are summarized below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 261.98735 | 149.3 |

| [M+Na]⁺ | 283.96929 | 151.2 |

| [M+NH₄]⁺ | 279.01389 | 152.8 |

| [M-H]⁻ | 259.97279 | 148.4 |

These CCS values reflect the molecule’s size and conformation in the gas phase, which are influenced by the ethyl ester’s steric bulk and the polar substituents. No experimental literature data (e.g., crystallographic, spectroscopic, or thermodynamic) are currently available for this compound .

Propiedades

IUPAC Name |

ethyl 2-amino-3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKHVMSWNIVFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 2-amino-3-bromo-5-fluorobenzoate is an organic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-amino-3-bromo-5-fluorobenzoate is characterized by the following structural features:

- Molecular Formula : C₉H₈BrFNO₂

- Functional Groups :

- Amino group (-NH₂)

- Bromo group (-Br)

- Fluoro group (-F)

- Ethyl ester group (-O-C₂H₅)

The presence of these functional groups significantly influences the compound's reactivity and interactions with biological targets.

The biological activity of ethyl 2-amino-3-bromo-5-fluorobenzoate is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity to target sites. Additionally, the halogen substituents (bromo and fluoro) can modulate the electronic properties of the compound, potentially influencing its biological effects.

Biological Activity

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties. Ethyl 2-amino-3-bromo-5-fluorobenzoate has been investigated for:

- Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of ethyl 2-amino-3-bromo-5-fluorobenzoate against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

-

Anticancer Research :

- In vitro studies assessed the cytotoxic effects of ethyl 2-amino-3-bromo-5-fluorobenzoate on human cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer activity. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway.

Comparative Analysis

The table below summarizes key findings related to ethyl 2-amino-3-bromo-5-fluorobenzoate and structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| Ethyl 2-amino-3-bromo-5-fluorobenzoate | Yes | Yes | Inhibits cell wall synthesis; induces apoptosis |

| Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate | Yes | Moderate | Similar mechanisms as above |

| Ethyl 4-amino-3-bromo-5-fluorobenzoate | Moderate | Yes | Modulates enzyme activity |

Comparación Con Compuestos Similares

Structural and Physicochemical Differences

- Smaller Size : The methyl ester reduces the molecular weight by ~14 g/mol and decreases steric bulk.

- CCS Values : Predicted CCS values for all adducts are consistently lower than those of the ethyl analog (e.g., [M+H]⁺ CCS: 144.7 Ų vs. 149.3 Ų), reflecting its more compact structure .

| Adduct | m/z (Methyl) | CCS (Ų) | m/z (Ethyl) | CCS (Ų) |

|---|---|---|---|---|

| [M+H]⁺ | 247.97170 | 144.7 | 261.98735 | 149.3 |

| [M+Na]⁺ | 269.95364 | 146.9 | 283.96929 | 151.2 |

| [M-H]⁻ | 245.95714 | 143.9 | 259.97279 | 148.4 |

Commercial Availability

Ethyl 2-amino-5-bromo-3-fluorobenzoate (Positional Isomer)

This isomer (CAS 1183479-43-7) swaps the positions of bromine and fluorine, yielding the same molecular formula (C₉H₉BrFNO₂) but distinct physicochemical properties due to altered substituent effects:

- Electronic Effects: Fluorine at position 3 (meta to the amino group) may reduce electron-withdrawing effects compared to its placement at position 5.

- Steric and Polar Interactions : Bromine at position 5 could influence hydrogen bonding and solubility differently.

No CCS or experimental data are available for direct comparison, but structural isomerism likely leads to divergent reactivity and intermolecular interactions .

Hydrogen Bonding and Intermolecular Interactions

General principles from hydrogen-bonding studies suggest:

- Amino Group: Participates in N–H···O/N interactions, stabilizing crystal lattices.

- Halogen Effects : Bromine’s polarizability may contribute to halogen bonding, while fluorine’s electronegativity enhances dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.